molecular formula C16H21BClNO3 B1434241 2-Chloro-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone CAS No. 1704067-44-6

2-Chloro-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone

Cat. No. B1434241
M. Wt: 321.6 g/mol
InChI Key: TVTLAYXFGXXDAT-UHFFFAOYSA-N
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Description

2-Chloro-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone (CID-1001499) is a small molecule with a wide range of applications in scientific research. It is a versatile compound used in the synthesis of various compounds, as well as in the study of biological processes such as enzyme inhibition, receptor binding, and protein-protein interactions.

Scientific Research Applications

Synthesis and Structural Characterization

Compounds with boronic acid ester functionalities, such as the one , are often synthesized through multi-step reactions including substitution reactions. These compounds are structurally characterized using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. For instance, Huang et al. (2021) detailed the synthesis and crystal structure of related compounds, highlighting the use of density functional theory (DFT) to confirm molecular structures, which align with single crystal X-ray diffraction data (Huang et al., 2021).

Applications in Organic Synthesis

Boronic acid esters play a crucial role in organic synthesis, offering pathways to create complex molecules through catalytic reactions. For example, Takagi and Yamakawa (2013) explored the Pd-catalyzed borylation of arylbromides, demonstrating the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, which are critical intermediates in the synthesis of various organic compounds (Takagi & Yamakawa, 2013).

Material Science and Imaging Applications

Compounds similar to 2-Chloro-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone have been utilized in the development of new materials and imaging agents. For instance, Tian et al. (2017) developed a novel near-infrared fluorescent probe based on arylboronate for detecting benzoyl peroxide in real samples and fluorescence imaging in living cells and zebrafish, showcasing the potential of such compounds in biomedical imaging and material science (Tian et al., 2017).

Antimicrobial Activity

Research has also extended into the biological activity of indole derivatives synthesized from boronic acid esters. Studies have shown that novel indole derivatives exhibit significant antimicrobial activity, suggesting potential applications in developing new antibacterial and antifungal agents (Li De-liang, 2010).

properties

IUPAC Name

2-chloro-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BClNO3/c1-15(2)16(3,4)22-17(21-15)12-5-6-13-11(9-12)7-8-19(13)14(20)10-18/h5-6,9H,7-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTLAYXFGXXDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone
Reactant of Route 2
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2-Chloro-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone
Reactant of Route 3
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2-Chloro-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone
Reactant of Route 4
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2-Chloro-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone
Reactant of Route 5
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2-Chloro-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone
Reactant of Route 6
Reactant of Route 6
2-Chloro-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone

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